molecular formula C22H21IN2O3 B4038711 N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B4038711
M. Wt: 488.3 g/mol
InChI Key: VVCWJEDYCKNMKU-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21IN2O3 and its molecular weight is 488.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.05969 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, such as N-substituted benzamides, have been explored for their potential anticancer activity. For instance, a series of substituted benzamides were designed and synthesized, demonstrating moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential utility of similar compounds in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Properties

Research into thiourea derivatives, which share some functional group similarities with the compound , has shown significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This indicates the potential of structurally related compounds to serve as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Organosoluble Polyamides

In the realm of material science, derivatives of N-substituted benzamides have been utilized in the synthesis of organosoluble polyamides. These materials demonstrate good solubility in organic solvents and exhibit high thermal stability, making them suitable for various advanced technological applications (Bera et al., 2012).

Insecticidal Activity

Flubendiamide, a compound with a novel structure that includes an iodine atom similar to the compound , showcases extremely strong insecticidal activity especially against lepidopterous pests. This highlights the potential of iodine-substituted benzamides in developing new insecticide classes with novel modes of action (Tohnishi et al., 2005).

Properties

IUPAC Name

N-(4-iodophenyl)-3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21IN2O3/c1-13-5-10-18-19(11-13)22(28)25(21(18)27)17-4-2-3-14(12-17)20(26)24-16-8-6-15(23)7-9-16/h2-4,6-9,12-13,18-19H,5,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCWJEDYCKNMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 3
N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 4
N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-iodophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

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